6-Fluoro-2-methylquinoline-4-carboxylic acid

Vue d'ensemble

Description

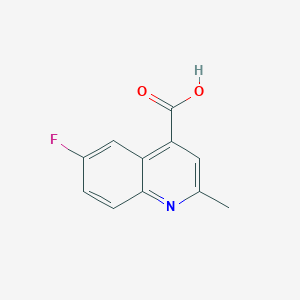

6-Fluoro-2-methylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C11H8FNO2 and a molecular weight of 205.19 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a fluorine atom at the 6th position and a carboxylic acid group at the 4th position makes this compound unique and significant in various scientific research fields.

Méthodes De Préparation

The synthesis of 6-Fluoro-2-methylquinoline-4-carboxylic acid can be achieved through several methods. One common synthetic route involves the reaction of 6-fluoro-2-methylquinoline with carbon dioxide under high pressure and temperature to introduce the carboxylic acid group . Another method involves the use of chiral Brønsted acid catalysts in combination with dihydropyridines as the hydride source for the metal-free transfer hydrogenation of 6-fluoro-2-methylquinoline .

Industrial production methods often employ environmentally benign catalysts such as montmorillonite K-10, which is a strong solid acid . These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product.

Analyse Des Réactions Chimiques

6-Fluoro-2-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions using boron reagents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives with additional oxygen-containing functional groups, while reduction results in the formation of quinoline derivatives with reduced functional groups.

Applications De Recherche Scientifique

Chemical Synthesis and Building Block

Role in Synthesis:

6-Fluoro-2-methylquinoline-4-carboxylic acid serves as a vital building block in the synthesis of more complex quinoline derivatives. These derivatives are significant in developing pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions, including:

- Oxidation : Using agents like potassium permanganate or chromium trioxide.

- Reduction : Achieved with lithium aluminum hydride or sodium borohydride.

- Substitution Reactions : The fluorine atom can be replaced with other functional groups through nucleophilic substitution.

- Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions using boron reagents.

Biological Applications

Antimicrobial and Anticancer Properties:

Research indicates that this compound may exhibit antimicrobial and anticancer properties. It is investigated for its potential as an intermediate in synthesizing antibacterial agents and other therapeutic compounds. Studies have shown that related quinoline derivatives possess significant activity against various pathogens, including Mycobacterium tuberculosis, making this compound a candidate for further exploration in tuberculosis treatment .

Enzyme Inhibition Studies:

This compound has been utilized in studies focusing on enzyme inhibition, serving as a probe in biochemical assays. Its mechanism involves binding to specific enzymes, potentially leading to antibacterial effects or modulation of biochemical pathways .

Industrial Applications

Dyes and Pigments:

In addition to its pharmaceutical applications, this compound is also employed in producing dyes and pigments. Its unique chemical properties make it suitable for various industrial applications where specific colorants are required .

Structure-Activity Relationship Studies

The compound is integral to studies related to the structure-activity relationships (SAR) of quinoline derivatives. Understanding how structural variations affect biological activity can lead to the development of more effective drugs with fewer side effects .

Case Studies and Research Findings

Several studies highlight the significance of this compound:

Mécanisme D'action

The mechanism of action of 6-Fluoro-2-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial activity or modulation of biochemical pathways .

Comparaison Avec Des Composés Similaires

6-Fluoro-2-methylquinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:

6-Fluoroquinoline-4-carboxylic acid: Lacks the methyl group at the 2nd position, which can affect its reactivity and biological activity.

2-Methylquinoline-4-carboxylic acid: Lacks the fluorine atom at the 6th position, which can influence its chemical properties and applications.

Quinoline-4-carboxylic acid: Lacks both the fluorine and methyl groups, making it less specialized for certain applications.

The presence of both the fluorine and methyl groups in this compound makes it unique and valuable for specific research and industrial applications.

Activité Biologique

6-Fluoro-2-methylquinoline-4-carboxylic acid (6F2MQCA) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

6F2MQCA belongs to the quinoline family, characterized by a fused benzene and pyridine ring system. Its molecular formula is , with a molecular weight of approximately 205.19 g/mol. The presence of a fluorine atom at the 6th position and a carboxylic acid group at the 4th position contributes to its unique chemical reactivity and biological properties.

Antimicrobial Properties

Research indicates that 6F2MQCA exhibits significant antibacterial and antifungal activities. It has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent. Preliminary studies also hint at antifungal properties, although further investigations are necessary to confirm these findings.

Anticancer Potential

The compound has been studied for its potential role in cancer therapy . Its structural similarity to known anticancer agents allows it to interact with specific molecular targets involved in cell proliferation and apoptosis. Notably, studies have indicated that 6F2MQCA can inhibit cancer cell growth by modulating signaling pathways associated with tumor progression .

In vitro studies have demonstrated that derivatives of quinoline-4-carboxylic acids possess selective cytotoxicity against various cancer cell lines, including H460 (lung cancer) and MKN-45 (gastric cancer) cells, with IC50 values indicating potent activity .

Enzyme Inhibition

6F2MQCA has been identified as a potential enzyme inhibitor , particularly targeting DNA gyrase, which is crucial for bacterial DNA replication. This inhibition leads to bacterial cell death, making it a candidate for developing new antibiotics . Additionally, its interactions with telomerase have been explored, suggesting implications for cancer treatment by targeting telomere maintenance mechanisms .

The biological activity of 6F2MQCA can be attributed to several mechanisms:

- Enzyme Binding : The fluorine atom enhances binding affinity through hydrogen bonding and van der Waals interactions, facilitating effective inhibition of target enzymes.

- Signal Modulation : By interacting with key signaling pathways, the compound can influence cellular processes such as apoptosis and proliferation.

- DNA Interaction : Studies suggest that 6F2MQCA may intercalate within DNA structures or disrupt DNA/RNA hybrids, impacting genetic stability and function .

Case Studies

Several studies have elucidated the biological activities of 6F2MQCA:

- Study on Antimicrobial Activity : A study evaluated the compound's efficacy against multiple bacterial strains using standard disk diffusion methods, revealing significant inhibition zones compared to control groups.

- Cancer Cell Line Evaluation : In vitro tests using various cancer cell lines showed that 6F2MQCA reduced cell viability significantly at micromolar concentrations, indicating its potential as an anticancer agent .

- Enzyme Inhibition Assays : The compound was tested for its ability to inhibit DNA gyrase activity in Mycobacterium tuberculosis, demonstrating effective dose-dependent inhibition .

Comparative Analysis

The following table summarizes the biological activities of 6F2MQCA compared to related compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| 7-Chloro-6-fluoro-2-methylquinoline-4-carboxylic acid | Moderate | Moderate | Yes |

| 2-Methylquinoline-4-carboxylic acid | Yes | Limited | No |

Propriétés

IUPAC Name |

6-fluoro-2-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2/c1-6-4-9(11(14)15)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMSETXWKPJCQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351177 | |

| Record name | 6-fluoro-2-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

716-03-0 | |

| Record name | 6-fluoro-2-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.